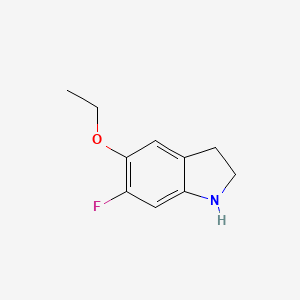![molecular formula C6H10N2O2 B13335790 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B13335790.png)
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxa-5-azabicyclo[221]heptane-1-carboxamide is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide typically involves the use of 4R-hydroxy-L-proline as a starting material. The process includes the attachment of an acetic acid moiety on the C-3 carbon of the 2-Oxa-5-azabicyclo[2.2.1]heptane core, revealing the framework of an embedded γ-amino butyric acid (GABA) . Variations in the nature of the substituent on the tertiary C-3 atom with different alkyls or aryls lead to backbone-constrained analogues .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic approach mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its analogues can mimic the structure of γ-amino butyric acid (GABA), allowing them to interact with GABA receptors in the central nervous system . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares the same bicyclic core but lacks the carboxamide group.
7-Oxa-2-azabicyclo[2.2.1]heptane: This compound features a different arrangement of oxygen and nitrogen atoms within the bicyclic structure.
Uniqueness
2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form backbone-constrained analogues of biologically active molecules further enhances its value in scientific research and drug development .
Properties
Molecular Formula |
C6H10N2O2 |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)6-1-4(2-10-6)8-3-6/h4,8H,1-3H2,(H2,7,9) |
InChI Key |
XMXGJVMMXXKTDD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC1(CN2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



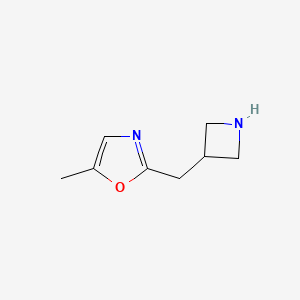
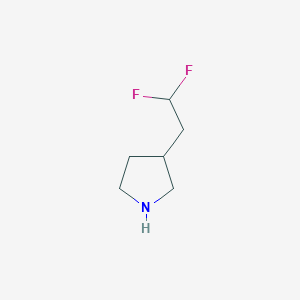
![1-Heptylbicyclo[2.2.1]hept-2-ene](/img/structure/B13335735.png)
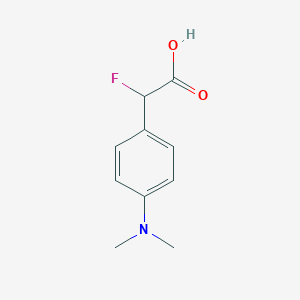
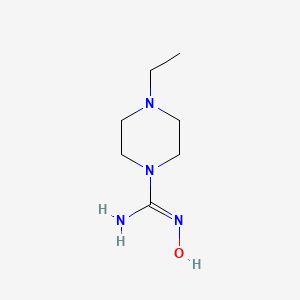
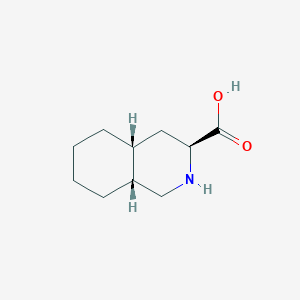
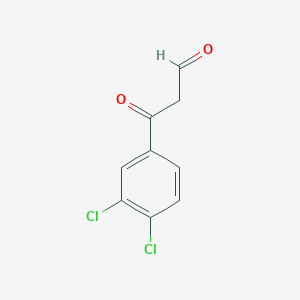
![3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B13335768.png)

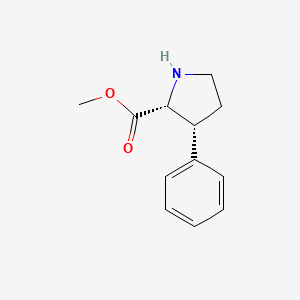
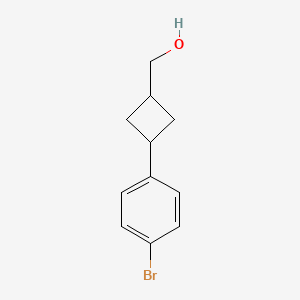
![1'-(tert-Butyl)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B13335786.png)
